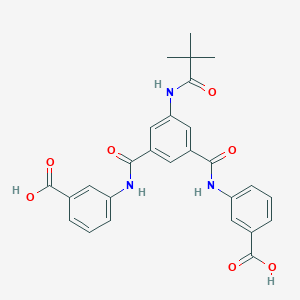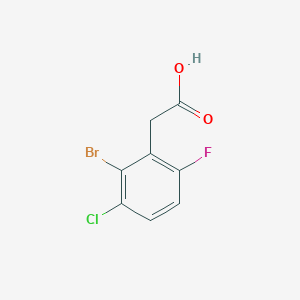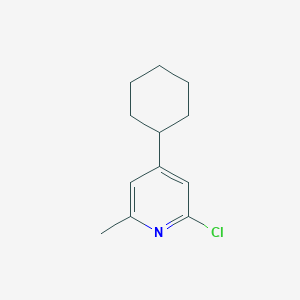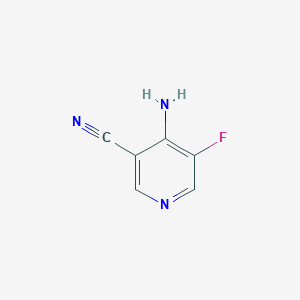
3,3'-((5-Pivalamidoisophthaloyl)bis(azanediyl))dibenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件
3,3'-((5-叔丁酰胺间苯二甲酰基)双(氮杂二亚甲基))二苯甲酸的合成通常涉及多个步骤,从叔丁酰胺间苯二甲酰基核心的制备开始。然后,该核心在受控条件下与合适的苯甲酸衍生物反应,形成最终产物。 反应条件通常包括使用有机溶剂、催化剂以及特定的温度和压力设置,以确保高产率和纯度 .
工业生产方法
虽然详细的工业生产方法尚未公开,但该化合物通常在配备先进合成和纯化设备的专业实验室中生产。 该过程涉及扩大实验室合成方法的规模,同时确保符合安全和环境法规 .
化学反应分析
反应类型
3,3'-((5-叔丁酰胺间苯二甲酰基)双(氮杂二亚甲基))二苯甲酸可以进行各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。
还原: 可以进行还原反应来修饰分子中的官能团。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及各种催化剂以促进取代反应。 条件通常包括控制温度、压力和 pH 值,以实现所需的转化 .
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生氧化苯甲酸衍生物,而还原可以产生还原酰胺或胺衍生物 .
科学研究应用
3,3'-((5-叔丁酰胺间苯二甲酰基)双(氮杂二亚甲基))二苯甲酸具有多种科学研究应用,包括:
化学: 它用作合成更复杂的有机分子和材料的构建块。
生物学: 该化合物可用于涉及酶相互作用和蛋白质结合的研究。
医药: 研究潜在的治疗应用,例如药物递送系统和药物制剂。
作用机理
3,3'-((5-叔丁酰胺间苯二甲酰基)双(氮杂二亚甲基))二苯甲酸的作用机理涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物的结构使其能够与这些靶标结合,潜在地改变其活性或功能。 所涉及的途径可能包括信号转导、代谢过程或其他生化途径 .
作用机制
The mechanism of action of 3,3’-((5-Pivalamidoisophthaloyl)bis(azanediyl))dibenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially altering their activity or function. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways .
相似化合物的比较
类似化合物
3,3'-((5-乙酰胺间苯二甲酰基)双(氮杂二亚甲基))二苯甲酸: 结构类似,但具有乙酰胺基而不是叔丁酰胺基。
3,3'-((5-甲酰胺间苯二甲酰基)双(氮杂二亚甲基))二苯甲酸: 含有甲酰胺基,具有不同的化学性质。
独特性
3,3'-((5-叔丁酰胺间苯二甲酰基)双(氮杂二亚甲基))二苯甲酸的独特之处在于它的叔丁酰胺基,它赋予了特定的空间和电子性质。 这些性质可以影响化合物的反应性、稳定性和与其他分子的相互作用,使其不同于其类似物 .
属性
分子式 |
C27H25N3O7 |
|---|---|
分子量 |
503.5 g/mol |
IUPAC 名称 |
3-[[3-[(3-carboxyphenyl)carbamoyl]-5-(2,2-dimethylpropanoylamino)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C27H25N3O7/c1-27(2,3)26(37)30-21-13-17(22(31)28-19-8-4-6-15(11-19)24(33)34)10-18(14-21)23(32)29-20-9-5-7-16(12-20)25(35)36/h4-14H,1-3H3,(H,28,31)(H,29,32)(H,30,37)(H,33,34)(H,35,36) |
InChI 键 |
XWHACSKQDWORLP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)NC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)C(=O)NC3=CC=CC(=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18S,20S,21R,23S,25S,26R,28S,30S,31R,33R,35R,36R,37R,38S,39S,40S,41S,42S,43S,44R,45R,46S,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,48,49-tridecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-47-(4-sulfobutoxy)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methoxy]butane-1-sulfonic acid](/img/structure/B12509879.png)
![[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanaminehydrochloride](/img/structure/B12509883.png)

![calcium (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate](/img/structure/B12509901.png)
![1-[[2-(2,5-Difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B12509904.png)
![3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12509908.png)






![N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]aniline](/img/structure/B12509971.png)
